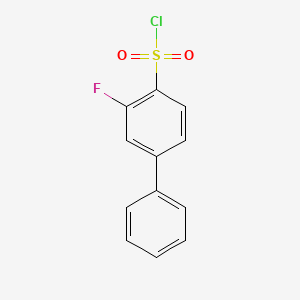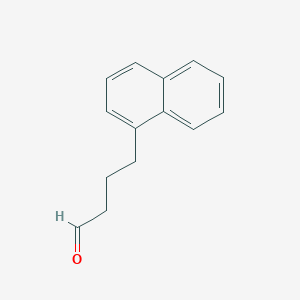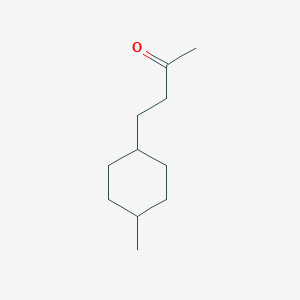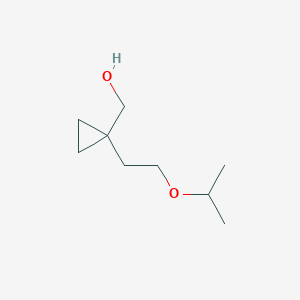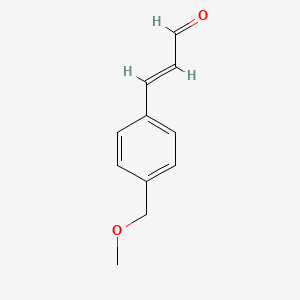
5-(4-Isopropylphenyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Isopropylphenyl)oxazolidin-2-one: is a heterocyclic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse applications in pharmaceuticals, particularly as antibacterial agents. The structure of this compound consists of an oxazolidinone ring substituted with a 4-isopropylphenyl group, which imparts unique chemical and biological properties to the molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(4-Isopropylphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 4-isopropylphenyl isocyanate with an appropriate amino alcohol. This reaction typically proceeds under mild conditions and results in the formation of the oxazolidinone ring through intramolecular cyclization .
Industrial Production Methods:
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Analyse Des Réactions Chimiques
Types of Reactions:
5-(4-Isopropylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to different functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed:
The major products formed from these reactions include various substituted oxazolidinones and phenyl derivatives, which can have enhanced biological activities .
Applications De Recherche Scientifique
5-(4-Isopropylphenyl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It has potential as an antibacterial agent, particularly against multidrug-resistant bacteria.
Industry: The compound is utilized in the synthesis of advanced materials and as a building block for complex organic molecules
Mécanisme D'action
The mechanism of action of 5-(4-Isopropylphenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes. The compound binds to the ribosomal subunit, inhibiting protein synthesis at an early stage. This unique mechanism of action makes it effective against a wide range of bacteria, including those resistant to other antibiotics .
Comparaison Avec Des Composés Similaires
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A derivative of linezolid with enhanced potency and reduced side effects.
Cytoxazone: An oxazolidinone used in the synthesis of complex organic molecules
Uniqueness:
5-(4-Isopropylphenyl)oxazolidin-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its isopropylphenyl group enhances its lipophilicity and potentially its ability to penetrate bacterial cell membranes, making it a valuable compound in the development of new antibacterial agents .
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
5-(4-propan-2-ylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-8(2)9-3-5-10(6-4-9)11-7-13-12(14)15-11/h3-6,8,11H,7H2,1-2H3,(H,13,14) |
Clé InChI |
OBDHBIPWFDUHPG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2CNC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


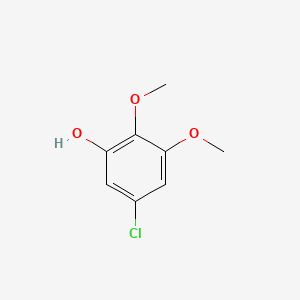

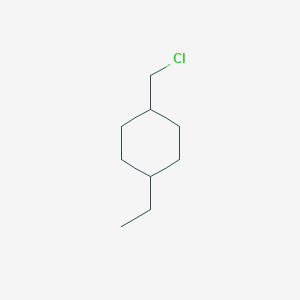
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B13617461.png)
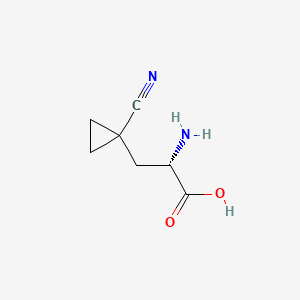
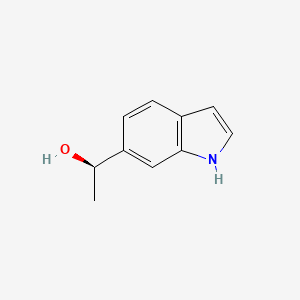
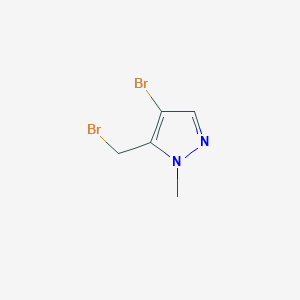
![7,7-Dimethyl-2,3a,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B13617497.png)
